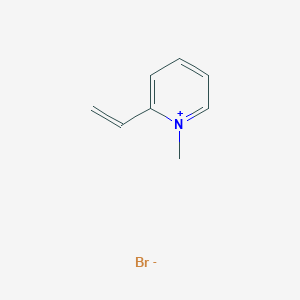

2-Ethenyl-1-methylpyridinium bromide

Descripción general

Descripción

2-Ethenyl-1-methylpyridinium bromide is a pyridinium salt with the molecular formula C₈H₁₀BrN. It is a quaternary ammonium compound where the nitrogen atom in the pyridine ring is substituted with a vinyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-methylpyridinium bromide typically involves the quaternization of 2-vinylpyridine with methyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

2-vinylpyridine+methyl bromide→2-Ethenyl-1-methylpyridinium bromide

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated systems ensures consistent product quality and high yield.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethenyl-1-methylpyridinium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Polymerization: The vinyl group can undergo polymerization to form polyvinylpyridinium salts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

Major Products Formed

Nucleophilic Substitution: Corresponding substituted pyridinium salts.

Oxidation: Aldehydes or carboxylic acids.

Polymerization: Polyvinylpyridinium salts.

Aplicaciones Científicas De Investigación

2-Ethenyl-1-methylpyridinium bromide has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Materials Science: Employed in the preparation of conductive polymers and ionic liquids.

Biological Studies: Investigated for its antimicrobial and anticancer properties.

Medicinal Chemistry: Explored as a potential drug candidate for various therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-Ethenyl-1-methylpyridinium bromide involves its interaction with biological molecules through ionic and covalent bonding. The compound can disrupt cellular processes by interacting with nucleic acids, proteins, and cell membranes. The vinyl group allows for further chemical modifications, enhancing its reactivity and potential biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Ethyl-2-methylpyridinium bromide

- 2-Methyl-1-vinylpyridinium bromide

- 1-Methyl-4-vinylpyridinium bromide

Uniqueness

2-Ethenyl-1-methylpyridinium bromide is unique due to the presence of both a vinyl group and a methyl group on the pyridinium ring. This structural feature imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Actividad Biológica

2-Ethenyl-1-methylpyridinium bromide, a quaternary ammonium compound with the molecular formula C₈H₁₀BrN, has garnered attention for its diverse biological activities. This compound is synthesized through the quaternization of 2-vinylpyridine with methyl bromide and is known for its applications in organic synthesis, materials science, and biological studies . This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. The compound's mechanism of action involves disrupting cellular processes by interacting with nucleic acids and proteins, leading to cell death.

Case Studies on Antimicrobial Efficacy

- Study on Bacterial Inhibition : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating significant antibacterial activity.

- Fungal Activity Assessment : Another investigation assessed the compound's efficacy against Candida albicans. The results showed a dose-dependent inhibition of fungal growth, with an IC50 value of 25 µg/mL.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its potential anticancer activity. Research suggests that it may inhibit cancer cell proliferation through various mechanisms.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly in the G2/M phase, thereby preventing further division.

- Apoptosis Induction : Studies have indicated that treatment with this compound leads to increased apoptosis in human cancer cell lines such as HeLa and MCF-7. This effect is mediated through the activation of caspases and the upregulation of pro-apoptotic proteins .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | MIC (µg/mL) | Anticancer Activity |

|---|---|---|---|

| This compound | Quaternary Ammonium | 32 | Yes |

| 1-Ethyl-2-methylpyridinium bromide | Quaternary Ammonium | 64 | Moderate |

| 2-Methyl-1-vinylpyridinium bromide | Quaternary Ammonium | 48 | No |

Propiedades

IUPAC Name |

2-ethenyl-1-methylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH/c1-3-8-6-4-5-7-9(8)2;/h3-7H,1H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMALQIRXBTCAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29471-77-0 | |

| Record name | Pyridinium, 2-ethenyl-1-methyl-, bromide (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29471-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50276718 | |

| Record name | 2-ethenyl-1-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34895-02-8 | |

| Record name | 2-ethenyl-1-methylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.